molecular formula C12H12N2O2S B3319429 5-Benzylthio-1-methylpyrazole-4-carboxylic acid CAS No. 111493-56-2

5-Benzylthio-1-methylpyrazole-4-carboxylic acid

Cat. No. B3319429
CAS RN: 111493-56-2
M. Wt: 248.3 g/mol
InChI Key: LPFIATHFSAQRMC-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as 4-Methylpyrazole-5-carboxylic acid , are a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms . They are known to play a significant role in medicinal chemistry due to their presence in various biologically active molecules .


Synthesis Analysis

While the specific synthesis process for “5-Benzylthio-1-methylpyrazole-4-carboxylic acid” is not available, pyrazole derivatives are generally synthesized through the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives typically consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure of “5-Benzylthio-1-methylpyrazole-4-carboxylic acid” could not be found.


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . The specific chemical reactions of “5-Benzylthio-1-methylpyrazole-4-carboxylic acid” are not available.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 4-Methylpyrazole-5-carboxylic acid has a molecular formula of C5H6N2O2 . The exact properties of “5-Benzylthio-1-methylpyrazole-4-carboxylic acid” could not be found.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and functional groups. For example, Fomepizole, a pyrazole derivative, acts as a competitive inhibitor of alcohol dehydrogenase, an enzyme that catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .

properties

IUPAC Name

5-benzylsulfanyl-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-14-11(10(7-13-14)12(15)16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFIATHFSAQRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylthio-1-methylpyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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